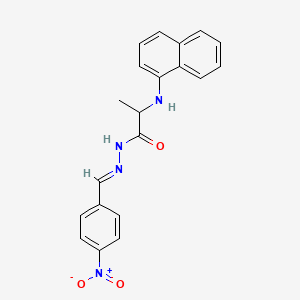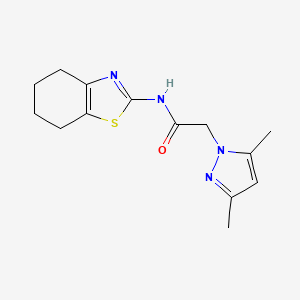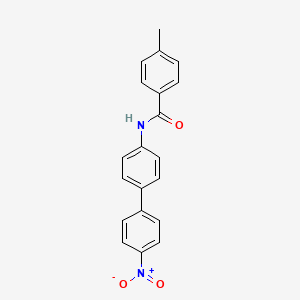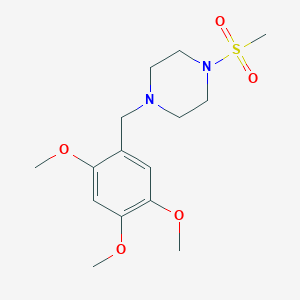![molecular formula C19H19NO5 B5850721 dimethyl 2-{[(4-methylphenyl)acetyl]amino}terephthalate](/img/structure/B5850721.png)
dimethyl 2-{[(4-methylphenyl)acetyl]amino}terephthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-{[(4-methylphenyl)acetyl]amino}terephthalate, also known as DMMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMMA is a terephthalate derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied to understand its potential uses.
作用機序
Dimethyl 2-{[(4-methylphenyl)acetyl]amino}terephthalate has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. It does so by activating caspase-3, a protein that plays a crucial role in the apoptotic pathway. dimethyl 2-{[(4-methylphenyl)acetyl]amino}terephthalate has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
dimethyl 2-{[(4-methylphenyl)acetyl]amino}terephthalate has been found to have a cytotoxic effect on cancer cells, while having minimal toxicity on normal cells. It has also been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases.
実験室実験の利点と制限
One of the advantages of using dimethyl 2-{[(4-methylphenyl)acetyl]amino}terephthalate in lab experiments is its high solubility in organic solvents, which makes it easy to handle and manipulate. However, its high thermal stability can make it difficult to synthesize and purify, which can limit its use in certain applications.
将来の方向性
There are several future directions for the study of dimethyl 2-{[(4-methylphenyl)acetyl]amino}terephthalate, including:
1. Developing new synthesis methods to improve yield and purity.
2. Studying its potential applications in drug delivery, particularly for cancer treatment.
3. Investigating its potential use in organic electronics and optoelectronics.
4. Studying its mechanism of action in more detail to understand its potential uses.
5. Investigating its potential use as an antioxidant and anti-inflammatory agent.
In conclusion, dimethyl 2-{[(4-methylphenyl)acetyl]amino}terephthalate is a chemical compound that has potential applications in various fields, including drug delivery, organic electronics, and optoelectronics. Its unique properties make it an attractive candidate for these applications, and further research is needed to fully understand its potential uses.
合成法
Dimethyl 2-{[(4-methylphenyl)acetyl]amino}terephthalate can be synthesized using various methods, including the reaction of terephthalic acid with 4-methylacetophenone in the presence of thionyl chloride and dimethylformamide. The resulting product is then reacted with dimethylamine to form dimethyl 2-{[(4-methylphenyl)acetyl]amino}terephthalate. Another method involves the reaction of terephthalic acid with 4-methylphenylacetic acid in the presence of acetic anhydride and sulfuric acid, followed by reaction with dimethylamine to form dimethyl 2-{[(4-methylphenyl)acetyl]amino}terephthalate.
科学的研究の応用
Dimethyl 2-{[(4-methylphenyl)acetyl]amino}terephthalate has been studied for its potential applications in various fields, including drug delivery, organic electronics, and optoelectronics. Its unique properties, such as high thermal stability and solubility in organic solvents, make it an attractive candidate for these applications.
特性
IUPAC Name |
dimethyl 2-[[2-(4-methylphenyl)acetyl]amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-12-4-6-13(7-5-12)10-17(21)20-16-11-14(18(22)24-2)8-9-15(16)19(23)25-3/h4-9,11H,10H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOSDROYCBFOAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-{[(4-methylphenyl)acetyl]amino}benzene-1,4-dicarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine](/img/structure/B5850640.png)
![ethyl 5-({[(2-chlorophenyl)amino]carbonyl}amino)-2,6-dimethylnicotinate](/img/structure/B5850642.png)

![N'-[2-(4-chlorophenoxy)acetyl]isonicotinohydrazide](/img/structure/B5850659.png)

![ethyl 3-{[(2,4-dichlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5850669.png)
![N-(3-acetylphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5850673.png)

![5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5850693.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5850707.png)

![N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamide](/img/structure/B5850729.png)
